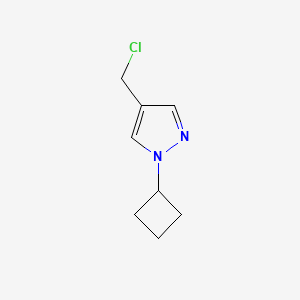

4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that belongs to the pyrazole family.

Applications De Recherche Scientifique

Palladium(II) Complexes and Catalysis

Palladium(II) complexes of pyrazolated thio/selenoethers have been synthesized, with 4-bromo-1-(2-chloroethyl)-1H-pyrazole playing a crucial role in their formation. These complexes exhibit efficiency as pre-catalysts for Suzuki-Miyaura coupling reactions, with yields up to 96% within 2 hours. Moreover, they serve as single source precursors for the synthesis of Pd4Se and PdSe nano-particles, demonstrating their utility in nano-materials science and catalysis (Sharma et al., 2013).

Luminescent Binuclear Platinum Complexes

A series of luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes have been developed, which demonstrate varied photophysical properties correlated with their Pt-Pt separation distances. These complexes highlight the role of pyrazole derivatives in the synthesis of compounds with potential applications in light-emitting devices and sensors (Ma et al., 2005).

Arylation of Pyrazoles

The synthesis of 4-arylated pyrazoles, previously challenging via direct arylation, has been achieved using a chloro group at C5 of pyrazoles as a temporary protection. This method allows for the selective access to 4-arylated pyrazoles with complete regioselectivity and high yields, demonstrating the versatility of chloromethyl-pyrazole derivatives in organic synthesis (Yan et al., 2012).

Synthesis and Antiviral Activities

Pyrazole derivatives, including those synthesized from chloromethylated precursors, have shown promising antiviral activities. For instance, certain pyrazole compounds have demonstrated significant inactivation effects against Tobacco Mosaic Virus (TMV), showcasing their potential in the development of new antiviral agents (Ouyang et al., 2008).

N-Alkylation Methods

4-Chloromethylpyrazoles have been utilized for the N-alkylation of amides, carbamates, ureas, and azoles under neutral conditions. This process provides a convenient method for introducing a 4-pyrazolylmethyl group into molecules, which is crucial for the synthesis of compounds with various functional groups and weak nucleophilic character (Ballesteros Paloma & Perez, 2003).

Propriétés

IUPAC Name |

4-(chloromethyl)-1-cyclobutylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-4-7-5-10-11(6-7)8-2-1-3-8/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZUEPHXJSFYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-1-cyclobutyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577504.png)

![methyl 5-(((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2577510.png)

![(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577513.png)

![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2577517.png)

![methyl [(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino](phenyl)acetate](/img/structure/B2577518.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2577522.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)

![Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2577525.png)